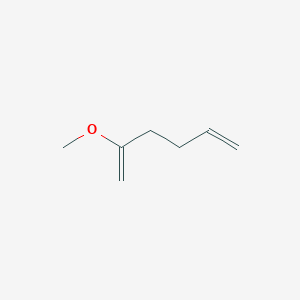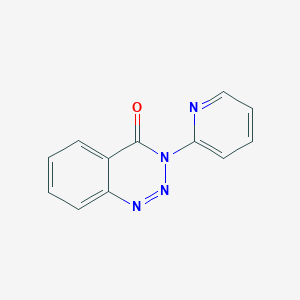![molecular formula C9H10F6O2Si B14446670 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- CAS No. 73774-99-9](/img/structure/B14446670.png)
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is a unique organic compound characterized by its cyclobutenone core, substituted with trifluoromethyl and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- typically involves radical trifluoromethylation. This process includes the generation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents . The reaction conditions often require the presence of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialized materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl and trimethylsilyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. These interactions can affect molecular pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-: Lacks the trimethylsilyl group, affecting its reactivity and applications.
2-Cyclobuten-1-one, 3-[(trimethylsilyl)oxy]-: Lacks the trifluoromethyl groups, resulting in different chemical properties and uses.
Cyclobutenone derivatives: Various derivatives with different substituents can be compared based on their reactivity and applications.
Uniqueness
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties
特性
CAS番号 |
73774-99-9 |
|---|---|
分子式 |
C9H10F6O2Si |
分子量 |
292.25 g/mol |
IUPAC名 |
4,4-bis(trifluoromethyl)-3-trimethylsilyloxycyclobut-2-en-1-one |
InChI |
InChI=1S/C9H10F6O2Si/c1-18(2,3)17-6-4-5(16)7(6,8(10,11)12)9(13,14)15/h4H,1-3H3 |
InChIキー |
PDSNQLMEMHJZHD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CC(=O)C1(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



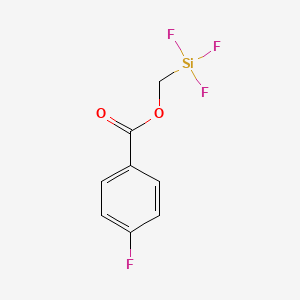
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)
![2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one](/img/structure/B14446611.png)

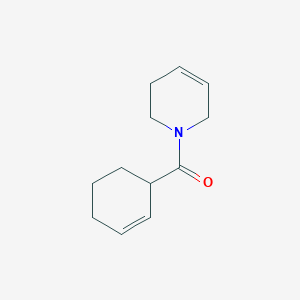

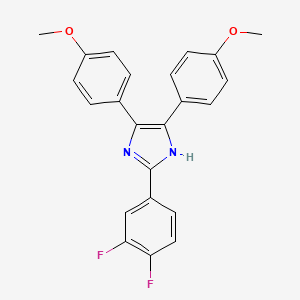
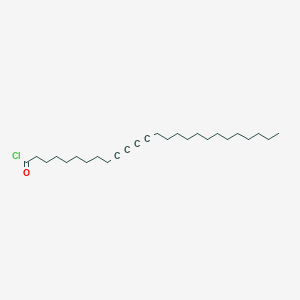
![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)

